5-Oxaspiro[3.4]octan-2-aminehydrochloride
Description
Spirocyclic Systems in Organic Chemistry and Chemical Biology Research
Spirocycles are bicyclic organic compounds where the two rings are connected through a single, shared carbon atom known as the spiro atom. tandfonline.com This structural motif imparts a distinct three-dimensionality that is highly sought after in fields like drug discovery. bldpharm.com The use of spirocycles in medicinal chemistry has grown substantially, as these scaffolds are now recognized in numerous approved drugs and clinical candidates. nih.govnih.gov
The formal study of spiro compounds began over a century ago, with the first systematic nomenclature being proposed by Adolf von Baeyer in 1900. wikipedia.org Early synthetic efforts were often challenging due to the difficulty of constructing the sterically demanding quaternary spiro-carbon center. tandfonline.com Over the decades, synthetic methodologies have evolved significantly. Classic methods often involved rearrangements or the dialkylation of an activated carbon center. wikipedia.org More recently, advances in catalysis, including organocatalysis and transition-metal-catalyzed reactions, have provided highly efficient and stereoselective routes to complex spirocycles, making them more accessible for research and development. researchgate.netrsc.org
A defining feature of spirocyclic systems is their conformational rigidity. mdpi.com The spiro junction severely restricts the rotational freedom of the connected rings, leading to a limited number of well-defined, low-energy conformations. tandfonline.com This rigidity is a major advantage in molecular design, as it allows for precise spatial positioning of functional groups, which is crucial for optimizing interactions with biological targets like proteins and enzymes. mdpi.comtandfonline.com Furthermore, the spiro atom can be a source of chirality, even without the traditional four different substituents, leading to a form of axial chirality. wikipedia.org The ability to control the stereochemistry at the spiro center and other positions on the rings is vital for leveraging the full potential of these three-dimensional structures. tandfonline.com
Oxaspirocycles, a subclass of spirocycles containing an oxygen atom within one of the rings, are increasingly recognized as "privileged scaffolds" in medicinal chemistry. mdpi.comresearchgate.net The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, appearing frequently in bioactive compounds. The incorporation of an oxygen atom into the spirocyclic core can significantly modulate a molecule's physicochemical properties. nih.gov Research has shown that this modification can dramatically improve water solubility (by up to 40 times) and lower lipophilicity compared to their all-carbon counterparts. nih.govrsc.org These properties are highly desirable in drug development to improve a candidate's absorption, distribution, metabolism, and excretion (ADME) profile. General and practical synthetic approaches, such as iodocyclization, have been developed to create large libraries of diverse oxaspirocyclic compounds for screening and development. nih.govrsc.org
Amine Functionality in Organic Synthesis and Pharmaceutical Research Scaffolds
The amine functional group is one of the most fundamental and ubiquitous functionalities in organic chemistry and pharmaceuticals. ncert.nic.in Amines are organic derivatives of ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. ncert.nic.in Their unique reactivity and basicity make them crucial building blocks in the synthesis of a vast array of molecules, including polymers, dyes, and a significant percentage of all drugs. ncert.nic.in
Primary amines, which have the general structure R-NH₂, are characterized by a nitrogen atom bonded to one carbon group and two hydrogen atoms. fiveable.me The key to their reactivity is the lone pair of non-bonding electrons on the nitrogen atom. This lone pair makes primary amines both basic and nucleophilic. numberanalytics.comlibretexts.org
As bases, they readily accept a proton (H⁺) from an acid to form an ammonium (B1175870) salt. numberanalytics.com As nucleophiles, they can attack electron-deficient centers, enabling a wide range of important chemical transformations. msu.edu Common reactions involving primary amines include alkylation (reaction with alkyl halides), acylation (reaction with acid chlorides or anhydrides to form amides), and reductive amination (reaction with aldehydes or ketones to form secondary amines). fiveable.meunizin.org This versatility makes them invaluable intermediates in multi-step organic synthesis.
While amines are essential, their free base forms can present challenges. They are often volatile, odorous liquids or low-melting solids that can be susceptible to atmospheric oxidation. ncert.nic.in To overcome these issues, amines are frequently converted into their hydrochloride salts. This is achieved through a simple acid-base reaction with hydrochloric acid (HCl). ncert.nic.in
The resulting amine hydrochloride salt (R-NH₃⁺Cl⁻) offers several practical advantages.
Improved Stability: Salts are generally more stable and less prone to degradation than the corresponding free bases.
Physical Form: They are typically non-volatile, crystalline solids with higher melting points, which simplifies purification, handling, and weighing. ncert.nic.in
Increased Solubility: While the free amine base may be poorly soluble in water, the ionic salt form is often highly water-soluble. ncert.nic.in This property is particularly crucial in the formulation of pharmaceutical drugs.
This conversion is a routine and critical step in both laboratory synthesis and industrial production, ensuring the stability and usability of amine-containing compounds. rsc.org Over half of all FDA-approved drugs that are salts are formulated as hydrochloride salts. rsc.org
Chemical Data for 5-Oxaspiro[3.4]octan-2-amine hydrochloride
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.64 g/mol |
| Canonical SMILES | C1CC2(CC(C2)N)OC1.Cl |
| InChI Key | MNSBKXZGNNQYBX-UHFFFAOYSA-N |
| CAS Number | 1955557-50-2 |
Data sourced from public chemical databases. uni.lufluorochem.co.uk
Positioning of 5-Oxaspiro[3.4]octan-2-amine Hydrochloride within Modern Chemical Research Paradigms
5-Oxaspiro[3.4]octan-2-amine hydrochloride emerges as a compound of interest by combining the structural features of both an oxaspirocycle and an amine hydrochloride. Its scaffold, the 5-oxaspiro[3.4]octane system, provides a rigid, three-dimensional framework that is increasingly sought after in drug design. The primary amine group, presented as a hydrochloride salt, suggests an intention for improved aqueous solubility and stability, making it a suitable building block for constructing more complex molecules intended for biological applications.
Table 1: Chemical Identity of 5-Oxaspiro[3.4]octan-2-amine hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO (for the hydrochloride salt) |
| Parent Compound Formula | C₇H₁₃NO |
| Parent Compound Name | 5-oxaspiro[3.4]octan-2-amine |
| InChIKey (Parent) | MNSBKXZGNNQYBX-UHFFFAOYSA-N |
| Monoisotopic Mass (Parent) | 127.09972 Da |
Data sourced from PubChem. uni.lu
Significance of the Spiro[3.4]octane Ring System
Spirocyclic motifs, including the spiro[3.4]octane system, are recognized as privileged scaffolds in drug discovery. nih.govresearchgate.net Their unique three-dimensional architecture offers a significant advantage over flat, aromatic systems by allowing for a more precise spatial arrangement of functional groups, which can lead to enhanced target selectivity and potency. researchgate.netnih.gov
Key advantages of spirocyclic scaffolds in medicinal chemistry include:
Three-Dimensionality : Spirocycles provide inherent three-dimensionality, increasing the sp³ character of a molecule. bldpharm.com A higher fraction of sp³-hybridized carbons is correlated with a greater probability of success in clinical development. bldpharm.com
Conformational Restriction : The rigid nature of the spirocyclic core reduces the number of rotatable bonds, which can lock the molecule into a bioactive conformation, improving its fit with a biological target. researchgate.netnih.govbldpharm.com
Improved Physicochemical Properties : The introduction of a spirocyclic center can modulate key properties like solubility and lipophilicity. rsc.orgnih.govbldpharm.com For example, replacing a morpholine (B109124) ring with azaspiro cycles has been shown to lower lipophilicity (logD) and improve metabolic stability. bldpharm.com
Novelty : Spirocyclic scaffolds provide access to novel chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes. researchgate.net
The spiro[3.4]octane system, consisting of a four-membered ring fused to a five-membered ring, is a specific example of these valuable scaffolds, providing a compact and rigid core for the design of new chemical entities.
Research Drivers for Investigating Novel Heterocyclic Amine Scaffolds
The search for novel heterocyclic amine scaffolds is a major focus in modern medicinal chemistry, driven by the need for new therapeutics to address unmet medical needs, such as drug-resistant diseases and cancer. nih.govnih.gov Heterocyclic compounds are integral to drug design, with a high percentage of approved drugs containing at least one heterocyclic ring.
The primary drivers for this research include:
Access to New Biological Targets : Novel scaffolds can interact with biological targets in new ways, potentially leading to first-in-class medicines. nih.gov
Overcoming Drug Resistance : The development of resistance to existing drugs is a major public health issue, necessitating the discovery of new agents with different mechanisms of action. nih.gov
Improving Drug-like Properties : Researchers continuously seek scaffolds that can improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. bldpharm.comresearchgate.net The goal is to create molecules with better efficacy and fewer side effects.
Expanding Chemical Space : The exploration of new molecular frameworks expands the toolkit available to medicinal chemists, enabling the creation of more diverse and complex molecules. jmchemsci.com Modern synthetic methods, including C-H activation and photoredox chemistry, are facilitating more rapid access to these novel heterocyclic systems. jmchemsci.commdpi.com
The investigation of compounds like 5-Oxaspiro[3.4]octan-2-amine hydrochloride is a direct result of these drivers. It represents a building block that combines the desirable three-dimensional properties of a spirocycle with the functionality of a heterocyclic amine, offering a promising starting point for the development of next-generation therapeutics.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
5-oxaspiro[3.4]octan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7(5-6)2-1-3-9-7;/h6H,1-5,8H2;1H |
InChI Key |
AQTVGPVCHMFFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C2)N)OC1.Cl |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 5 Oxaspiro 3.4 Octan 2 Amine Hydrochloride
Targeting the Amine Functionality
Introducing the primary amine at the C-2 position of the 5-oxaspiro[3.4]octane skeleton is a critical transformation. Retrosynthetic analysis suggests three principal pathways originating from nitrile, ketone, or azide (B81097) precursors.
One effective strategy involves the disconnection of the amine to a nitrile group. This identifies 5-oxaspiro[3.4]octane-2-carbonitrile as a key intermediate. The synthesis of the target primary amine from this nitrile precursor is typically achieved through reduction, a well-established transformation in organic synthesis.
The reduction of nitriles to primary amines can be accomplished using various strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, involving nucleophilic hydride additions to the electrophilic carbon of the nitrile. libretexts.org Subsequent acidic or aqueous workup protonates the intermediate to yield the primary amine. libretexts.org Another prominent method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst, such as nickel or platinum, under conditions of high temperature and pressure. studymind.co.uk
| Precursor | Target Functional Group | Reagents and Conditions | Key Transformation |
| 5-oxaspiro[3.4]octane-2-carbonitrile | Primary Amine | 1. LiAlH₄ in dry ether2. H₃O⁺ workup | Nitrile Reduction |
| 5-oxaspiro[3.4]octane-2-carbonitrile | Primary Amine | H₂ gas, Ni or Pt catalyst, high T/P | Catalytic Hydrogenation |
It is important to distinguish this reductive pathway from nitrile hydrolysis. While nitriles can be hydrolyzed under acidic or basic conditions, this process leads to the formation of a carboxylic acid via an amide intermediate, not the desired amine. libretexts.orgchemguide.co.uk Therefore, for the synthesis of 5-Oxaspiro[3.4]octan-2-amine, reduction of the nitrile precursor is the required strategic approach.
A powerful and widely used method for amine synthesis is reductive amination. wikipedia.org This approach disconnects the C-N bond of the target amine to reveal a ketone precursor and an amine source. For a primary amine like 5-Oxaspiro[3.4]octan-2-amine, the precursors are 5-oxaspiro[3.4]octan-2-one and ammonia (B1221849).
The reaction proceeds in two stages within a single pot: the formation of an imine intermediate followed by its immediate reduction. libretexts.org The ketone reacts with ammonia under weakly acidic conditions to form a hemiaminal, which then dehydrates to the corresponding imine. wikipedia.org A reducing agent present in the reaction mixture then reduces the C=N double bond of the imine to the C-N single bond of the amine. masterorganicchemistry.com
A key advantage of this method is the use of hydride reagents that are selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This selectivity prevents the competing reduction of the starting ketone to an alcohol. masterorganicchemistry.com
| Precursor | Amine Source | Reducing Agent | Key Transformation |
| 5-oxaspiro[3.4]octan-2-one | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | Reductive Amination |
| 5-oxaspiro[3.4]octan-2-one | Ammonia (NH₃) | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Catalytic Reductive Amination |
This strategy offers a highly controlled and efficient route to the target amine, avoiding issues of over-alkylation that can plague other methods. masterorganicchemistry.com
The Staudinger reaction provides a very mild and chemoselective method for converting an azide into a primary amine. organic-chemistry.org Retrosynthetically, this implies that the amine functionality of the target molecule can be derived from an azide precursor, specifically 2-azido-5-oxaspiro[3.4]octane .
The reaction mechanism involves the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), on the terminal nitrogen of the azide. wikipedia.org This addition is followed by the expulsion of nitrogen gas (N₂) to form an iminophosphorane (or aza-ylide) intermediate. wikipedia.orgsigmaaldrich.com In the final step, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. organic-chemistry.orgwikipedia.org
| Precursor | Reagents | Intermediate | Key Transformation |
| 2-azido-5-oxaspiro[3.4]octane | 1. Triphenylphosphine (PPh₃)2. Water (H₂O) | Iminophosphorane | Staudinger Reduction |
The mildness of the Staudinger reduction makes it compatible with a wide array of other functional groups, offering a significant advantage in the synthesis of complex molecules. youtube.com The azide precursor itself can often be readily prepared from a corresponding alkyl halide or sulfonate via nucleophilic substitution with an azide salt.
Construction of the Spiro[3.4]octane Core
The defining feature of the target molecule is its 5-oxaspiro[3.4]octane framework, which consists of a tetrahydrofuran (B95107) ring and a cyclobutane (B1203170) ring sharing a single quaternary carbon atom, the spirocenter. wikipedia.org The formation of this strained bicyclic system is a significant synthetic challenge.
The creation of the spirocenter is the cornerstone of the synthesis of the core structure. Various synthetic methodologies can be employed to construct such quaternary centers. digitellinc.com
Intramolecular cyclization is a particularly powerful strategy for the formation of cyclic and spirocyclic systems. rsc.orgnih.gov This approach involves a single molecule containing two reactive functional groups that can react with each other to form a new ring. The efficiency of these reactions is often enhanced by the proximity of the reacting groups (an entropic advantage).
For the 5-oxaspiro[3.4]octane core, an intramolecular reaction could be designed to form either the tetrahydrofuran or the cyclobutane ring. A plausible strategy involves an intramolecular nucleophilic substitution. For instance, a suitably substituted cyclobutane derivative could serve as a key precursor.
An example pathway could start with a precursor like 1-(2-hydroxyethyl)cyclobutane-1-methanol . This diol could be selectively functionalized to turn one hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). The remaining hydroxyl group can then act as an internal nucleophile, displacing the leaving group in an intramolecular Williamson ether synthesis to form the spiro-tetrahydrofuran ring. This type of reaction is a classic example of a 5-exo-tet cyclization, which is generally favored by Baldwin's rules.
| Precursor Type | Reactive Groups | Cyclization Type | Product Core |
| Acyclic precursor with tethered functionalities | Alcohol and Alkyl Halide/Sulfonate | Intramolecular Williamson Ether Synthesis | 5-Oxaspiro[3.4]octane |
| Substituted cyclobutane | Tethered nucleophile and electrophile | Ring-forming substitution | 5-Oxaspiro[3.4]octane |
This intramolecular approach provides a convergent and often highly efficient route to the construction of the challenging spiro[3.4]octane core, setting the stage for the subsequent introduction of the amine functionality.
Strategies for Spirocenter Formation
Intermolecular Spiroannulations
Intermolecular spiroannulation strategies involve the coupling of two distinct molecular entities to form the spirocyclic framework in a single key step. Modern advancements in C-H activation have provided powerful tools for such transformations. researchgate.netrsc.org In this approach, a directing group guides a transition metal catalyst to activate a specific C-H bond, which then undergoes annulation with a coupling partner. rsc.orgresearchgate.net
For the synthesis of the 5-Oxaspiro[3.4]octan-2-amine core, a potential retrosynthetic disconnection involves breaking the bonds forming the spiro-junction. A plausible forward-synthesis strategy could involve a transition-metal-catalyzed reaction between a precursor containing the pre-formed tetrahydrofuran ring and a suitable coupling partner to construct the cyclobutane ring. For instance, a C-H activation-initiated reaction could be employed where a precursor with a directing group reacts with an alkene or alkyne. researchgate.net
| Coupling Partner | Catalyst System | Reaction Type | Potential Outcome |
| Alkenes | Rh(III), Ru(II) | C-H Activation/Annulation | Direct formation of the spiro-carbocycle. researchgate.net |
| Alkynes | Pd(II), Rh(III) | C-H Activation/Annulation | Formation of a spirocycle with unsaturation, requiring subsequent reduction. researchgate.net |
| Diazo Compounds | Rh(II), Pd(II) | Carbene Insertion/Annulation | Cascade reaction to form the spirocyclic core. researchgate.net |
Ring-Closing Metathesis (RCM) Approaches for Carbocyclic Ring Construction
Ring-Closing Metathesis (RCM) is a robust and widely utilized method for the formation of cyclic structures, including carbocycles and heterocycles. researchgate.netwikipedia.org The reaction employs transition-metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalyst), to facilitate the intramolecular reaction of a diene, forming a cycloalkene and releasing a volatile byproduct like ethylene. wikipedia.org
In the context of 5-Oxaspiro[3.4]octan-2-amine, RCM can be envisioned as a key step for constructing the four-membered carbocyclic ring. A retrosynthetic disconnection of the cyclobutene (B1205218) precursor to the final cyclobutane ring reveals an acyclic diene. This diene would already contain the spiro-carbon and the pre-formed tetrahydrofuran ring. The subsequent RCM reaction would form the cyclobutene ring, which can then be hydrogenated to the desired saturated cyclobutane. RCM has proven effective for creating rings of various sizes, and its functional group tolerance makes it a highly attractive strategy. wikipedia.orgdrughunter.com
| Catalyst | Description | Key Features |
| Grubbs' 1st Generation | RuCl₂(PCy₃)₂CHPh | High functional group tolerance; active for terminal alkenes. |
| Grubbs' 2nd Generation | RuCl₂(PCy₃)(IMes)CHPh | Higher activity and broader substrate scope than 1st Gen. |
| Hoveyda-Grubbs' 2nd Gen | RuCl₂(=CH-2-(iPrO)C₆H₄)(IMes) | Enhanced stability and catalyst recovery. |
| Schrock's Catalyst | Mo(NAr)(CHtBu)(OtBu)₂ | Very high activity, particularly for sterically hindered substrates. |
[3+2] Cycloaddition Strategies for Five-Membered Ring Formation
[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for the stereocontrolled synthesis of five-membered heterocycles. nih.govyoutube.com This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the ring system. youtube.com
To construct the tetrahydrofuran ring of 5-Oxaspiro[3.4]octan-2-amine, a [3+2] cycloaddition approach can be proposed. A suitable disconnection would involve an azomethine ylide (as the 1,3-dipole containing the future amine group and two carbons) and a cyclobutanone (B123998) derivative acting as the dipolarophile. Alternatively, a nitrile oxide could react with a vinylcyclobutane derivative. These cycloaddition reactions are known for their high degree of regio- and stereoselectivity, offering an efficient route to complex spirocyclic scaffolds. nih.govrsc.orgmdpi.com The resulting cycloadduct may require further modifications, such as reduction, to achieve the final target structure.
| 1,3-Dipole | Dipolarophile Example | Resulting Heterocycle |
| Azomethine Ylide | Cyclobutanone | Spiro[pyrrolidine-3,1'-cyclobutane] derivative |
| Nitrile Oxide | Methylene-cyclobutane | Spiro[cyclobutane-1,5'-isoxazoline] derivative |
| Carbonyl Ylide | Exocyclic alkene on cyclobutane | Spiro[cyclobutane-1,2'-tetrahydrofuran] derivative |
Incorporation of the Oxa Moiety
Ether Formation Methodologies
The construction of the spirocyclic ether can be achieved through various synthetic methodologies. abo.firesearchgate.net A common and direct approach is the intramolecular Williamson ether synthesis, which involves the cyclization of a halo-alcohol. For the target molecule, this would involve a precursor containing a cyclobutane ring substituted at the spiro-position with both a hydroxymethyl group and a haloethyl group. Base-mediated cyclization would then form the tetrahydrofuran ring.
Another powerful method is the intramolecular hydroalkoxylation of an unsaturated alcohol. A precursor containing a cyclobutanol (B46151) moiety and a pendant alkene could undergo cyclization catalyzed by various metals (e.g., gold, palladium, or copper) to form the spiro-ether linkage. Copper-catalyzed carboetherification of alkenols has been shown to be an effective method for forming both rings of a spirocyclic ether in a single, stereocontrolled step. nih.govnih.gov
Ring Expansion and Contraction Strategies Involving Oxygen Heterocycles
Ring expansion and contraction reactions offer less conventional but potentially powerful routes to the desired 5-oxaspiro[3.4]octane core. rsc.org These strategies involve the rearrangement of a pre-existing spirocyclic system into the target framework.
Ring Expansion: A synthesis could start with a more readily accessible spiro-oxetane system. For example, a spiro[3.3]heptane derivative containing an oxetane (B1205548) ring could be subjected to a ring-expansion protocol. This might involve the insertion of a carbon atom into one of the C-O bonds of the oxetane, potentially via a carbene or a related intermediate, to form the five-membered tetrahydrofuran ring. researchgate.net
Ring Contraction: Conversely, a ring contraction strategy could begin with a larger, six-membered oxygen heterocycle, such as a spiro-tetrahydropyran derivative. rsc.org Certain rearrangements, such as the Favorskii rearrangement of an α-halo ketone precursor, can lead to a reduction in ring size. Electrophilic ring opening of spiro-cyclopropanecarboxylated sugars has also demonstrated ring-contraction phenomena, providing a potential pathway to functionalized carbocycles and heterocycles. sigmaaldrich.comnih.gov
Advanced Synthetic Methodologies for 5 Oxaspiro 3.4 Octan 2 Amine Hydrochloride
Stereoselective Synthesis of the Spirocenter and Amine Stereocenter
The primary challenge in synthesizing 5-Oxaspiro[3.4]octan-2-amine lies in the concurrent or sequential control of two key stereogenic centers: the quaternary spirocyclic carbon and the secondary amine-bearing carbon. The following sections detail methodologies designed to achieve high levels of stereoselectivity for these centers.
Asymmetric Catalysis in Spirocycle Construction
Asymmetric catalysis is a powerful tool for constructing chiral centers with high enantioselectivity, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. For the synthesis of spirocyclic ethers, transition-metal-catalyzed reactions have proven particularly effective.
One relevant approach is the enantioselective copper-catalyzed carboetherification of alkenols. This method allows for the formation of two rings from an acyclic substrate in a single step, creating 5,5-, 5,6-, and 6,6-spirocyclic ether systems with high enantiomeric excess (up to 99% ee). A hypothetical application to the 5-oxaspiro[3.4]octane system could involve an appropriately substituted alkenol that, upon cyclization, forms the desired spiro[3.4] core.
Similarly, nickel-catalyzed cascade reactions represent another frontier in spirocycle synthesis. Researchers have developed a nickel-catalyzed one-pot synthesis of enantioenriched spiroindanones from readily available 1,6-enynes, which proceeds with excellent regio-, enantio-, and diastereoselectivity. This "borrowing hydrogen" cyclization demonstrates the potential of cascade reactions to rapidly build molecular complexity from simple starting materials. Adapting such a strategy could provide a pathway to the spiro[3.4]octane skeleton.
| Catalyst System | Reaction Type | Potential Application | Key Advantages |
| Copper/Chiral Ligand | Enantioselective Carboetherification | Construction of the oxaspiro[3.4]octane core from an acyclic alkenol. | High enantioselectivity, formation of two rings in one step. |
| Nickel/Chiral Ligand | Cascade Borrowing Hydrogen Cyclization | Assembly of the spirocyclic scaffold from enyne precursors. | Excellent stereoselectivity, high atom economy, redox-neutral. |
| Rhodium(III) | C–H Functionalization/Annulation | Diastereoselective formation of spirocycles from achiral substrates. | High diastereoselectivity, atom-efficient, mild conditions. |
Chiral Auxiliary-Mediated Stereocontrol
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This strategy offers reliable and predictable stereochemical outcomes.
While specific applications to 5-Oxaspiro[3.4]octan-2-amine are not extensively documented, the principles can be drawn from syntheses of other complex chiral amines and spirocycles. For instance, enantiopure aryl-sulfinamides are widely used as chiral auxiliaries for the asymmetric synthesis of amines. The addition of a Grignard reagent to a sulfinylimine (derived from a ketone or aldehyde) proceeds through a rigid six-membered ring transition state, allowing for high diastereoselectivity in the formation of the new amine stereocenter. This auxiliary can then be cleaved under acidic conditions.
In the context of the target molecule, a precursor ketone on the cyclobutane (B1203170) ring could be condensed with a chiral sulfinamide. Subsequent reduction or addition of a nucleophile would be directed by the auxiliary, establishing the stereochemistry of the amine group.
Diastereoselective Cyclization Reactions
When a molecule already contains one or more stereocenters, they can influence the stereochemical outcome of a subsequent ring-forming reaction. This substrate-controlled approach is a cornerstone of diastereoselective synthesis.
The formation of the 5-oxaspiro[3.4]octane ring system can be achieved with high diastereoselectivity through various cyclization strategies. An intramolecular Heck reaction, for instance, has been used to generate spirocyclic oxindoles, where the stereochemical course of the reaction is controlled by the existing substrate geometry. Acid-catalyzed cyclization of a pendent chiral aminoamide has also been shown to produce spirocyclic diketopiperazines with excellent diastereoselectivity (>98:2 dr).
A highly diastereoselective radical cascade reaction has been employed in the total synthesis of (-)-erythrodiene. This process involves the addition of a phenylthiyl radical to a terminal alkyne, followed by a 1,5-hydrogen transfer and a 5-exo-cyclization, demonstrating that radical reactions can be controlled to form spirocenters stereoselectively. For the synthesis of 5-Oxaspiro[3.4]octan-2-amine, an acyclic precursor containing a pre-existing stereocenter (e.g., the alcohol that will become the ether oxygen) could be designed to control the diastereoselectivity of the spirocyclization step.
Enzymatic Transformations for Chiral Resolution or Asymmetric Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes can perform reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions.
For the synthesis of enanti
Green Chemistry Principles in Synthesis Design
Solvent Selection Strategies
The choice of solvent is a cornerstone of green synthesis, as solvents often constitute the largest proportion of waste in chemical processes. The ideal solvent should be non-toxic, derived from renewable resources, biodegradable, and easily recyclable.
One potential synthetic pathway to 5-Oxaspiro[3.4]octan-2-amine involves the reductive amination of a corresponding ketone precursor, 5-oxaspiro[3.4]octan-2-one. Traditional reductive amination protocols often employ chlorinated solvents or volatile organic compounds (VOCs). However, greener alternatives are increasingly being explored.
Table 1: Comparison of Solvents for Reductive Amination of Spiroketones
| Solvent | Green Chemistry Classification | Key Considerations | Potential for 5-Oxaspiro[3.4]octan-2-one Amination |
| Dichloromethane (DCM) | Undesirable | Toxic, volatile, environmentally persistent. | Historically used but poses significant environmental and health concerns. |
| Methanol (B129727) | Acceptable with caution | Flammable, toxic, but can be produced from renewable sources. | A common solvent for reductive aminations, offering good solubility for reagents. |
| Ethanol | Recommended | Produced from renewable resources, lower toxicity than methanol. | A greener alternative to methanol with similar solvent properties. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources, lower toxicity, and favorable boiling point for recovery. | A promising green solvent with good performance in various amination reactions. |
| Water | Highly Recommended | Abundant, non-toxic, non-flammable. | Challenges with reactant solubility may require co-solvents or phase-transfer catalysts. |
Research into the synthesis of related spirocyclic amines has demonstrated the feasibility of using more environmentally benign solvents. For instance, the synthesis of 2,5-Dioxaspiro[3.4]octane building blocks, which share the spiro-oxetane core, has been achieved using solvents like tetrahydrofuran (B95107) (THF), which, while not ideal, is often preferred over chlorinated alternatives. Further optimization could explore the use of bio-derived solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) for the reductive amination step leading to 5-Oxaspiro[3.4]octan-2-amine.
Catalyst Design for Sustainable Synthesis
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. For the synthesis of 5-Oxaspiro[3.4]octan-2-amine, catalyst design focuses on replacing stoichiometric reagents with catalytic alternatives and developing recyclable and reusable catalytic systems.
A key step in a plausible synthesis of the target molecule is the conversion of an intermediate, such as a mesylate or tosylate of 5-oxaspiro[3.4]octan-2-ol, to the corresponding amine. This can be achieved through nucleophilic substitution with an ammonia (B1221849) equivalent.
Another critical catalytic step is the potential reductive amination of 5-oxaspiro[3.4]octan-2-one. Modern reductive amination protocols are moving away from stoichiometric hydride reagents towards catalytic hydrogenation.
Table 2: Catalytic Systems for Reductive Amination
| Catalyst Type | Examples | Advantages | Disadvantages | Relevance to 5-Oxaspiro[3.4]octan-2-amine Synthesis |
| Homogeneous Catalysts | Rhodium and Iridium complexes | High activity and selectivity under mild conditions. | Difficult to separate from the product, potential for metal contamination. | Can offer high yields and stereocontrol if applicable. |
| Heterogeneous Catalysts | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel | Easily separable and recyclable, lower risk of product contamination. | May require harsher conditions (higher pressure and temperature). | A practical and scalable option for industrial production. |
| Biocatalysts | Transaminases | Highly selective, operate under mild aqueous conditions. | Substrate specificity can be a limitation, requiring enzyme engineering. | A potentially very green route if a suitable enzyme can be identified or developed. |
Recent advancements have focused on the development of robust heterogeneous catalysts that can be easily recovered and reused, minimizing waste and cost. For the synthesis of spirocyclic amines, catalysts based on non-precious metals are also gaining attention as more sustainable alternatives to platinum and palladium.
Scale-Up Considerations and Process Optimization in Research Synthesis
The transition of a synthetic route from a laboratory scale to a larger, preparative scale introduces a new set of challenges that must be addressed through careful process optimization. For a molecule with potential pharmaceutical applications like 5-Oxaspiro[3.4]octan-2-amine hydrochloride, scalability is a critical factor.
A plausible multi-step synthesis of 5-Oxaspiro[3.4]octan-2-amine could involve the formation of the spirocyclic core, functional group interconversions, and finally, the introduction of the amine group followed by salt formation. Each of these steps requires careful optimization for scale-up.
Key Parameters for Process Optimization:
Reaction Concentration: Increasing the concentration of reactants can improve throughput and reduce solvent usage. However, this can also lead to issues with heat transfer, mixing, and potential side reactions.
Temperature and Pressure Control: Maintaining optimal and consistent temperature and pressure is crucial for reaction kinetics, selectivity, and safety on a larger scale. Exothermic reactions, in particular, require robust cooling systems.
Reagent Addition Rate: The rate of addition of reagents can significantly impact selectivity and impurity profiles. Controlled addition is often necessary to manage reaction exotherms and minimize the formation of byproducts.
Work-up and Isolation Procedures: Procedures that are straightforward on a small scale, such as chromatography, are often impractical for large-scale production. Developing efficient extraction, crystallization, and filtration methods is essential.
Impurity Profiling: A thorough understanding of the potential impurities that can form during the synthesis is critical for developing a robust process that consistently delivers a product of high purity.
Table 3: Potential Scale-Up Challenges and Mitigation Strategies for 5-Oxaspiro[3.4]octan-2-amine Hydrochloride Synthesis
| Synthetic Step | Potential Scale-Up Challenge | Mitigation Strategy |
| Spirocycle Formation | Ring-strain and competing side reactions. | Careful control of reaction temperature and reagent stoichiometry. Use of a robust and selective catalyst. |
| Functional Group Interconversion (e.g., Hydroxyl to Mesylate) | Handling of corrosive or hazardous reagents (e.g., methanesulfonyl chloride). | Use of a closed system, appropriate personal protective equipment, and careful temperature control. |
| Amination (e.g., from Mesylate) | Handling of ammonia (gas or concentrated solution). Potential for over-alkylation. | Use of a pressure-rated reactor. Optimization of reaction conditions (temperature, pressure, and stoichiometry) to favor mono-amination. |
| Hydrochloride Salt Formation | Control of stoichiometry and crystallization to obtain the desired polymorph. | Slow addition of HCl solution, seeding with the desired crystal form, and controlled cooling. |
The synthesis of a structurally similar compound, 2-(6-Oxaspiro[3.4]octan-7-yl)ethan-1-amine hydrochloride, has been reported in supporting information for a research article, indicating that the synthesis of such spirocyclic amines is feasible. The procedure involved the conversion of a mesylate to a nitrile followed by reduction to the amine, a sequence of reactions that is generally scalable. Adapting and optimizing such a route for 5-Oxaspiro[3.4]octan-2-amine hydrochloride would be a key focus of process development.
Chemical Transformations and Derivatization Strategies for the 5 Oxaspiro 3.4 Octan 2 Amine Core
Modification of the Primary Amine Functionality
The primary amine is the most reactive site on the 5-Oxaspiro[3.4]octan-2-amine core and provides a straightforward entry point for derivatization. Standard transformations allow for the introduction of a wide range of functional groups, thereby modulating the physicochemical properties of the parent molecule. bldpharm.com
The primary amine readily undergoes acylation and sulfonylation to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and tolerant of a wide range of functional groups.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding N-acyl-5-oxaspiro[3.4]octan-2-amines. This transformation is fundamental in converting the basic amine into a neutral amide group, which can serve as a hydrogen bond donor and acceptor.
Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a basic medium affords sulfonamides. organic-chemistry.org Sulfonamides are a common functional group in medicinal chemistry, known for their ability to engage in strong hydrogen bonding interactions.
| Reaction Type | Reagent | Typical Conditions | Product Class |
|---|---|---|---|
| Acylation | Acetyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-Acetamide |
| Acylation | Benzoyl Chloride | Pyridine, 0 °C to rt | N-Benzamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine, rt | N-Tosysulfonamide |
| Sulfonylation | Methanesulfonyl Chloride | Triethylamine, Dichloromethane, 0 °C | N-Mesylsulfonamide |
Conversion of the primary amine to secondary and tertiary amines can be achieved through direct alkylation or, more controllably, via reductive amination.
Direct Alkylation: While reaction with alkyl halides can produce secondary and tertiary amines, this method is often plagued by a lack of selectivity, leading to mixtures of products and over-alkylation to form quaternary ammonium (B1175870) salts.
Reductive Amination: A more effective and widely used strategy is reductive amination. organic-chemistry.org This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent. This one-pot procedure provides excellent control and high yields of the desired secondary or tertiary amine products. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride.
| Carbonyl Compound | Reducing Agent | Product Type | Example Product |
|---|---|---|---|
| Formaldehyde | Sodium Triacetoxyborohydride | Tertiary Amine (Dimethylated) | N,N-Dimethyl-5-oxaspiro[3.4]octan-2-amine |
| Acetone | Sodium Cyanoborohydride | Secondary Amine | N-Isopropyl-5-oxaspiro[3.4]octan-2-amine |
| Benzaldehyde | H₂, Pd/C | Secondary Amine | N-Benzyl-5-oxaspiro[3.4]octan-2-amine |
The formation of ureas and thioureas introduces functional groups capable of acting as effective hydrogen bond donors, a valuable feature in molecular recognition. These derivatives are readily synthesized from the primary amine. nih.gov
Urea Formation: The reaction of 5-Oxaspiro[3.4]octan-2-amine with an isocyanate proceeds rapidly and cleanly to yield the corresponding substituted urea. This reaction is typically performed in an aprotic solvent and often requires no catalyst. nih.gov
Thiourea (B124793) Formation: Analogously, treatment with an isothiocyanate affords a substituted thiourea. organic-chemistry.org Alternative methods include the reaction of the amine with carbon disulfide in the presence of a coupling agent or oxidant. researchgate.net
The primary amine of the spirocyclic core is an ideal anchor point for conjugation to amino acids and peptides, leading to the creation of novel peptidomimetics. Spirocycles are valued in this context for their ability to restrict conformational flexibility and project substituents in well-defined three-dimensional space, potentially mimicking peptide secondary structures like β-turns. ebrary.netasinex.com
Standard peptide coupling conditions are employed for this purpose. The amine is reacted with the carboxylic acid of an N-protected amino acid or peptide in the presence of a coupling agent (e.g., EDC, HATU, HBTU) and a base. Following the coupling reaction, the protecting group on the newly introduced amino acid can be removed to allow for further elongation of the peptide chain. This strategy integrates the unique 3D scaffold of the 5-oxaspiro[3.4]octane core into a peptide sequence. ebrary.net
Functionalization of the Spiro[3.4]octane Framework
Modifying the carbon skeleton of the spiro[3.4]octane framework is significantly more challenging than derivatizing the amine, as it requires the activation of typically inert C-H bonds.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of unactivated C-H bonds. In the context of 5-Oxaspiro[3.4]octan-2-amine, this strategy could enable the installation of new substituents on the cyclopentane (B165970) ring.
This process generally requires a directing group to position the metal catalyst in proximity to the targeted C-H bond. The amine functionality, or more commonly a group derived from it (such as an amide or a removable pyridyl group), can serve as this directing group. A plausible synthetic route would involve first acylating the amine with a directing group like 2-picolinic acid. The resulting amide could then direct a palladium or rhodium catalyst to activate a C-H bond at a sterically accessible position on the cyclopentane ring. This activated position could then undergo various transformations, such as arylation, alkenylation, or acetoxylation. Recent studies have demonstrated the utility of cobalt-catalysis for C-H activation in the synthesis of other oxaspirocycles, highlighting the potential of this approach. nih.gov This methodology allows for the late-stage functionalization of the scaffold, providing access to novel chemical space that would be difficult to achieve through traditional multi-step synthesis.
Ring Modifications and Rearrangements
The inherent ring strain of the oxetane (B1205548) moiety within the 5-oxaspiro[3.4]octane core makes it susceptible to various ring-opening and rearrangement reactions, offering pathways to novel scaffolds. acs.org While reactions specific to the 5-oxaspiro[3.4]octan-2-amine core are not extensively documented, the known reactivity of oxetanes and other spirocycles provides a strong basis for predicting potential transformations. acs.orgresearchgate.net
Ring-Opening Reactions: The oxetane ring can be opened by a variety of nucleophiles and electrophiles. magtech.com.cn Under acidic conditions, protonation of the oxetane oxygen activates the ring for nucleophilic attack. This typically results in the formation of a 1,3-difunctionalized cyclopentane derivative. For example, treatment with hydrogen halides (HX) could potentially yield a (1-(halomethyl)-3-aminocyclopentyl)methanol structure, thereby destroying the spirocyclic nature but introducing new functional handles for further diversification. The regioselectivity of this opening is influenced by both steric and electronic factors. magtech.com.cn
Ring Expansion and Rearrangement: Lewis acid-mediated rearrangements are common for strained spirocyclic systems. nih.gov For instance, related 1-oxaspiro[2.3]hexanes have been shown to undergo facile ring expansion to cyclopentanones upon treatment with a Lewis acid. nih.gov A similar transformation applied to the 5-oxaspiro[3.4]octane core, likely after protection of the amine, could theoretically lead to the formation of a bicyclo[3.3.0]octane system. Furthermore, tandem reactions involving rearrangements have been used to create complex spirocycles. A notable example is the thermally promoted Claisen rearrangement followed by an intramolecular Michael addition to construct spiro[benzofuran-2,3'-pyrrolidine] systems. beilstein-journals.org Such strategies could be envisioned for substituents attached to the 5-oxaspiro[3.4]octan-2-amine core to generate more complex polycyclic architectures.
| Transformation Type | Reagents/Conditions | Potential Product Scaffold | Reference |
| Nucleophilic Ring-Opening | HBr or HCl (Acid-catalyzed) | (1-(Halomethyl)-3-aminocyclopentyl)methanol | magtech.com.cn |
| Lewis Acid-Mediated Rearrangement | Lewis Acids (e.g., BF₃·OEt₂) | Bicyclo[3.3.0]octane derivative | nih.gov |
Introduction of Halogen, Hydroxyl, or Carbonyl Groups
Functionalizing the 5-oxaspiro[3.4]octane scaffold can be achieved by introducing key chemical groups such as halogens, hydroxyls, or carbonyls at various positions. These transformations would likely require initial protection of the primary amine (e.g., as a Boc-carbamate) to prevent side reactions.
Introduction of Hydroxyl and Carbonyl Groups: The synthesis of related spirocyclic systems provides a roadmap for these modifications. For instance, a strategy employed for 2,5-dioxaspiro[3.4]octane involved the reduction of a carboxylate ester to a primary alcohol using reagents like LiAlH₄. This alcohol was then oxidized using a mild agent such as Dess-Martin periodinane (DMP) to yield the corresponding aldehyde (a carbonyl group). A similar strategy could be applied to a carboxylated version of the 5-oxaspiro[3.4]octane core to introduce hydroxyl or carbonyl functionalities. Additionally, the synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system demonstrates the direct incorporation of a carbonyl group (as a lactone) into a similar spiro[3.4]octane framework. nih.gov
Introduction of Halogen Groups: Halogens can be introduced by converting a hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a halide source (e.g., LiBr, NaCl). This two-step process transforms an alcohol into a more reactive alkyl halide, which can then be used in cross-coupling reactions or other nucleophilic displacements to further diversify the scaffold.
| Target Functional Group | Precursor Scaffold | Reagents | Product |
| Hydroxyl (-OH) | 5-Oxaspiro[3.4]octane-X-carboxylate | 1. Protection of amine2. LiAlH₄ | 5-Oxaspiro[3.4]octan-X-ylmethanol |
| Carbonyl (=O) | 5-Oxaspiro[3.4]octan-X-ylmethanol | Dess-Martin Periodinane (DMP) | 5-Oxaspiro[3.4]octane-X-carbaldehyde |
| Halogen (-Br) | 5-Oxaspiro[3.4]octan-X-ylmethanol | 1. MsCl, Et₃N2. LiBr | X-Bromo-5-oxaspiro[3.4]octane |
Exploration of Diverse Chemical Libraries Based on the Scaffold
The unique 3D geometry and functionalizability of the 5-oxaspiro[3.4]octan-2-amine core make it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening.
Combinatorial Chemistry Approaches for Scaffold Derivatization
Combinatorial chemistry provides a powerful platform for rapidly generating large libraries of compounds from a common core structure. The primary amine of 5-oxaspiro[3.4]octan-2-amine is a perfect handle for such "scaffold decoration" strategies. enamine.net Using parallel synthesis techniques, the core can be reacted with a large set of diverse building blocks to create a library where the spirocyclic core is constant and the variation comes from the appended groups.
A variety of robust and well-established reactions can be employed in a combinatorial fashion: enamine.net
Amide Formation: Acylation with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides.
Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Urea/Thiourea Formation: Reaction with various isocyanates or isothiocyanates.
N-Arylation/Alkylation: Cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or alkylation with alkyl halides.
This approach allows for the systematic exploration of the chemical space around the spirocyclic core, enabling the development of structure-activity relationships (SAR).
| Reaction Type | Building Blocks | Linkage Formed |
| Amidation | Carboxylic Acids / Acid Chlorides | Amide (-NH-C=O) |
| Reductive Amination | Aldehydes / Ketones | Secondary Amine (-NH-CHR₂) |
| Urea Formation | Isocyanates | Urea (-NH-C(=O)-NH-) |
| N-Arylation | Aryl Halides | Arylamine (-NH-Ar) |
Diversity-Oriented Synthesis (DOS) Leveraging the Spiro Scaffold
Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally complex and diverse molecules, often mimicking the complexity of natural products. acs.org Spirocyclic frameworks are highly sought-after scaffolds in DOS because their rigid, three-dimensional nature provides well-defined exit vectors for substituents, allowing for a more thorough exploration of 3D chemical space compared to traditional "flat" aromatic scaffolds. sigmaaldrich.comrsc.org
The 5-oxaspiro[3.4]octan-2-amine core is an excellent substrate for DOS strategies for several reasons:
Structural Rigidity and Complexity: The spiro center locks the two rings in a perpendicular orientation, leading to a dense and conformationally constrained structure.
Multiple Functionalization Points: Beyond the primary amine, the carbocyclic ring can be functionalized, and the oxetane ring can be opened or rearranged, as discussed previously.
Access to Underexplored Chemical Space: The Fsp³-rich nature of the scaffold is desirable in modern drug discovery to improve properties like solubility and metabolic stability while moving away from overly flat molecules. nih.gov
A DOS strategy might involve a branching pathway where the initial scaffold undergoes several different key transformations (e.g., acylation, ring-opening, rearrangement) in parallel. Each of these new scaffolds would then be further diversified using combinatorial chemistry, rapidly generating a library with high levels of both skeletal and appendage diversity.
Advanced Analytical Methodologies for Research on 5 Oxaspiro 3.4 Octan 2 Amine Hydrochloride
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an indispensable tool in the pharmaceutical sciences for separating and quantifying components within a mixture. For 5-Oxaspiro[3.4]octan-2-amine hydrochloride, a multifaceted chromatographic approach is necessary to address aspects from purification to the determination of enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of non-volatile compounds like 5-Oxaspiro[3.4]octan-2-amine hydrochloride. The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation with adequate resolution, sensitivity, and speed.
A reversed-phase HPLC method is often the first choice for polar organic molecules. The development would typically involve screening different stationary phases, mobile phase compositions, pH, and column temperatures. Given the amine functional group, which is basic, controlling the mobile phase pH is crucial to ensure good peak shape and retention. A pH below the pKa of the amine will ensure it is in its protonated form, which generally leads to better chromatographic performance on silica-based columns.
A hypothetical optimized HPLC method for the purity assessment of 5-Oxaspiro[3.4]octan-2-amine hydrochloride is presented below:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method would be validated for specificity, linearity, accuracy, precision, and robustness according to international guidelines to ensure its suitability for quality control purposes.
Gas Chromatography (GC) for Volatile Intermediates
During the synthesis of 5-Oxaspiro[3.4]octan-2-amine hydrochloride, volatile intermediates or residual solvents may be present. Gas Chromatography (GC) is the ideal technique for the identification and quantification of these volatile species. The analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to peak tailing and poor reproducibility. gcms.czlabrulez.com To overcome these issues, specialized columns with base-deactivated surfaces are often employed.
Potential volatile intermediates in the synthesis could include precursors to the spirocyclic core or reagents used in the amination step. Derivatization of the amine-containing intermediates can also be employed to improve their volatility and chromatographic behavior. vt.edu A headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful approach for analyzing these volatile components without complex sample preparation.
A typical GC method for analyzing volatile intermediates might involve:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Transfer Line Temp | 280 °C |
Chiral Chromatography for Enantiomeric Purity Determination
5-Oxaspiro[3.4]octan-2-amine hydrochloride possesses a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to control the enantiomeric purity of the final product. libretexts.org Chiral chromatography is the most effective method for separating and quantifying enantiomers. chromatographyonline.com
This can be achieved using either chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Polysaccharide-based CSPs are widely used and have shown broad applicability for the separation of a wide range of chiral compounds. chromatographyonline.com
The development of a chiral HPLC method would involve screening a variety of CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions for enantiomeric resolution.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
Spectroscopic Strategies for Structural Elucidation
Spectroscopic techniques are fundamental for the unambiguous determination of the chemical structure of a molecule. For 5-Oxaspiro[3.4]octan-2-amine hydrochloride, a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data Interpretation Strategies
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The interpretation of 1D (¹H and ¹³C) and 2D NMR spectra allows for the assignment of all proton and carbon signals and the confirmation of the connectivity and stereochemistry of the molecule.
Two-dimensional (2D) NMR experiments are essential for deciphering the complex structure of 5-Oxaspiro[3.4]octan-2-amine hydrochloride. weebly.com These experiments provide correlation information between different nuclei, which is crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For the spirocyclic core, COSY would reveal the connectivity between the protons on the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. emerypharma.com This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over two to three bonds. youtube.com HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems that are not directly linked by proton-proton couplings. For 5-Oxaspiro[3.4]octan-2-amine hydrochloride, HMBC would be critical in confirming the spirocyclic junction.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. science.gov NOESY is invaluable for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of the amine group with respect to the spirocyclic framework.
The following table presents hypothetical ¹H and ¹³C NMR chemical shift assignments for 5-Oxaspiro[3.4]octan-2-amine, which would be confirmed using the suite of 2D NMR experiments described above.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlation | HMBC Correlations | NOESY Correlations |
| C1 | 3.8 (m, 2H) | 70.2 | H-3 | C1-H1 | C3, C4 | H-3, H-6 |
| C2 | 3.5 (m, 1H) | 55.8 | H-3 | C2-H2 | C1, C3, C4 | H-3, H-7 |
| C3 | 2.1 (m, 2H) | 35.1 | H-1, H-2 | C3-H3 | C1, C2, C4 | H-1, H-2 |
| C4 (spiro) | - | 85.5 | - | - | - | - |
| C6 | 4.0 (m, 2H) | 72.5 | H-7 | C6-H6 | C4, C7, C8 | H-1, H-7 |
| C7 | 2.0 (m, 2H) | 38.0 | H-6, H-8 | C7-H7 | C4, C6, C8 | H-2, H-6, H-8 |
| C8 | 2.2 (m, 2H) | 30.5 | H-7 | C8-H8 | C4, C6, C7 | H-7 |
By systematically applying these advanced analytical methodologies, a comprehensive understanding of the purity, structure, and stereochemistry of 5-Oxaspiro[3.4]octan-2-amine hydrochloride can be achieved, which is essential for its development as a potential pharmaceutical agent.
Solid-State NMR for Polymorph Characterization
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and distinguishing polymorphs. Unlike solution-state NMR, SSNMR provides information about the local molecular environment in the solid lattice.
For 5-Oxaspiro[3.4]octan-2-amine hydrochloride, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) SSNMR would be the primary experiment. The number of distinct resonances in the ¹³C spectrum corresponds to the number of crystallographically inequivalent carbon atoms in the asymmetric unit cell. Polymorphs of the same compound will typically exhibit different crystal packing and molecular conformations, leading to distinct chemical shifts for corresponding carbons. nih.gov
The expected ¹³C SSNMR spectrum for 5-Oxaspiro[3.4]octan-2-amine hydrochloride would show signals for the seven carbon atoms in the molecule. The carbons adjacent to the oxygen and nitrogen atoms would be shifted downfield due to the electronegativity of these heteroatoms. Based on typical chemical shifts for alicyclic amines and ethers, the following ranges can be predicted: libretexts.orgpressbooks.pub
Expected ¹³C Solid-State NMR Chemical Shift Ranges for 5-Oxaspiro[3.4]octan-2-amine Hydrochloride
| Carbon Atom | Environment | Expected Chemical Shift (ppm) |
| C2 | CH-NH₃⁺ | 45-60 |
| C1, C3 | CH₂ adjacent to CH-NH₃⁺ | 30-45 |
| C4 | Spirocenter (quaternary) | 70-90 |
| C5, C8 | O-CH₂ | 60-75 |
| C6, C7 | CH₂ in cyclopentane (B165970) ring | 20-35 |
Any observed polymorphism would manifest as variations in these chemical shifts or as a splitting of peaks, indicating different molecular environments in the crystal lattice of each polymorph. nih.gov Additionally, ¹H SSNMR can provide information on proton environments and hydrogen bonding, which are often different in various polymorphic forms. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For 5-Oxaspiro[3.4]octan-2-amine, the neutral form has a molecular formula of C₇H₁₃NO. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and would be confirmed by HRMS.
Predicted HRMS Data for 5-Oxaspiro[3.4]octan-2-amine
| Ion | Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 |
| [M+Na]⁺ | C₇H₁₃NNaO⁺ | 150.0889 |
An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For 5-Oxaspiro[3.4]octan-2-amine hydrochloride, the protonated molecule ([M+H]⁺, m/z ≈ 128.1) would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure.
The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For 5-Oxaspiro[3.4]octan-2-amine, this would involve cleavage of the C1-C2 or C2-C3 bonds. Other likely fragmentations include the loss of ammonia (B1221849) (NH₃) or cleavage within the spirocyclic ring system.
Predicted Key Fragmentations in MS/MS of [C₇H₁₃NO + H]⁺
| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |
| 128.1 | Loss of ammonia | 111.1 | NH₃ |
| 128.1 | α-cleavage and ring opening | Various | Various |
| 128.1 | Cleavage of the ether ring | Various | Various |
Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule, thus verifying the proposed structure. mdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.
In the IR spectrum of 5-Oxaspiro[3.4]octan-2-amine hydrochloride, characteristic absorptions for the amine and ether functional groups, as well as the hydrocarbon backbone, are expected. youtube.com The presence of the hydrochloride salt will significantly influence the N-H stretching region.
Expected IR Absorption Bands for 5-Oxaspiro[3.4]octan-2-amine Hydrochloride
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₃⁺ | N-H stretching (asymmetric and symmetric) | 2800-3200 (broad) |
| -NH₃⁺ | N-H bending (asymmetric and symmetric) | 1500-1600 |
| C-O-C | C-O stretching (ether) | 1050-1150 |
| C-N | C-N stretching | 1000-1250 |
| C-H | C-H stretching (sp³ carbons) | 2850-2960 |
| C-H | C-H bending | 1350-1470 |
Raman spectroscopy would provide complementary information. While the N-H and C-O stretches are often weaker in Raman spectra, the C-C and C-H vibrations of the spirocyclic backbone are typically strong and well-defined. rsc.org The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is used to identify chromophores, which are the parts of a molecule that absorb light.
5-Oxaspiro[3.4]octan-2-amine hydrochloride is an aliphatic amine with a saturated spirocyclic ether structure. It lacks any significant conjugated π-systems, which are the typical chromophores that absorb in the UV-Vis range (200-800 nm). Saturated amines and ethers exhibit absorptions at wavelengths below 200 nm due to n → σ* transitions. libretexts.orglibretexts.org Therefore, when analyzed using a standard UV-Vis spectrophotometer (typically with a range of 220-800 nm), 5-Oxaspiro[3.4]octan-2-amine hydrochloride is expected to be transparent and show no significant absorbance peaks. This lack of absorbance in the near-UV and visible regions is a characteristic feature of such saturated aliphatic compounds. pressbooks.pub
Crystallographic Techniques for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For 5-Oxaspiro[3.4]octan-2-amine hydrochloride, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the spirocyclic system.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry
Single-Crystal X-ray Diffraction is a powerful and definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netnih.gov For chiral molecules like 5-Oxaspiro[3.4]octan-2-amine hydrochloride, SCXRD is the gold standard for unambiguously assigning the absolute stereochemistry of its stereogenic centers. researchgate.net This technique relies on the diffraction of X-rays by the electron clouds of atoms within a single, high-quality crystal. The resulting diffraction pattern provides detailed information about the unit cell dimensions, symmetry (space group), and the precise coordinates of each atom in the crystal lattice.
The determination of absolute stereochemistry is made possible by the phenomenon of anomalous dispersion. researchgate.net When using an X-ray wavelength near the absorption edge of an atom in the crystal (often a "heavy" atom, but also possible with lighter atoms like chlorine in the hydrochloride salt), the scattering factor of that atom becomes a complex number. researchgate.net This leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these intensity differences allows for the correct assignment of the absolute configuration of the molecule.
A critical parameter in this analysis is the Flack parameter, which provides a measure of the enantiomeric purity and correctness of the assigned absolute structure. researchgate.net A Flack parameter value close to zero for a given enantiomer confirms the correctness of the stereochemical assignment, while a value near one would indicate that the inverted structure is correct.
While specific experimental data for 5-Oxaspiro[3.4]octan-2-amine hydrochloride is not publicly available, a hypothetical dataset can illustrate the type of information obtained from an SCXRD analysis. Drawing parallels from structurally related spiro-oxetane compounds, one could anticipate a chiral space group. For instance, a study on a bis-spiro-oxetane derivative revealed its crystallization in the chiral tetragonal space group P41212. nih.gov
Illustrative Crystallographic Data for 5-Oxaspiro[3.4]octan-2-amine Hydrochloride
| Parameter | Illustrative Value |
| Chemical Formula | C₇H₁₄ClNO |
| Formula Weight | 163.64 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.543 |
| b (Å) | 10.123 |
| c (Å) | 13.456 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 891.2 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.220 |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Flack Parameter | 0.05(7) |
| R-factor | 0.035 |
This table presents hypothetical data for illustrative purposes.
Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism
Powder X-ray Diffraction is a versatile and non-destructive technique used to analyze the solid-state properties of materials. creative-biostructure.com Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a polycrystalline, or powdered, sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. researchgate.net Each crystalline solid has a unique PXRD pattern, characterized by a series of diffraction peaks at specific angles (2θ) and with specific intensities.
For a pharmaceutical compound like 5-Oxaspiro[3.4]octan-2-amine hydrochloride, PXRD is crucial for several reasons:
Crystallinity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material, whereas broad, diffuse features suggest an amorphous or poorly crystalline solid.
Phase Identification: The PXRD pattern can be used to confirm the identity of the compound by comparing it to a reference pattern.
Polymorphism Screening: Polymorphism is the ability of a compound to exist in two or more crystalline forms, each having a different arrangement of molecules in the crystal lattice. rigaku.com Different polymorphs of a drug can have different physical properties, including solubility and stability, which can impact its therapeutic efficacy. creative-biostructure.commdpi.com PXRD is a primary tool for identifying and distinguishing between different polymorphic forms, as each polymorph will produce a distinct diffraction pattern. researchgate.net The analysis of amine hydrochloride salts, in particular, often involves PXRD to characterize their solid forms. researchgate.netnih.gov
A typical PXRD analysis would involve scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. The resulting diffractogram would then be analyzed to identify the peak positions and their relative intensities.
Illustrative PXRD Peak Data for 5-Oxaspiro[3.4]octan-2-amine Hydrochloride (Form I)
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 100 |
| 15.8 | 5.60 | 45 |
| 18.9 | 4.69 | 75 |
| 21.2 | 4.19 | 60 |
| 25.1 | 3.54 | 80 |
| 28.4 | 3.14 | 30 |
| 31.7 | 2.82 | 55 |
This table presents hypothetical data for an illustrative crystalline form (Form I).
The discovery of a second polymorph (Form II) would be indicated by a PXRD pattern with a different set of peaks. By monitoring the PXRD patterns of batches under different crystallization conditions (e.g., different solvents, temperatures, or pressures), researchers can identify and characterize the various polymorphic forms of 5-Oxaspiro[3.4]octan-2-amine hydrochloride, ensuring the consistency and quality of the final product.
Research Applications of 5 Oxaspiro 3.4 Octan 2 Amine Hydrochloride As a Chemical Building Block and Scaffold
Utilization in Lead Discovery and Optimization Campaigns (Pre-clinical/Theoretical)
The incorporation of 5-Oxaspiro[3.4]octan-2-amine hydrochloride into small molecules is a strategic approach in modern drug design, aimed at enhancing molecular properties and exploring novel chemical space.
In the realm of medicinal chemistry, the principle of scaffold-based design involves utilizing a core molecular structure as a template for the synthesis of a library of related compounds. 5-Oxaspiro[3.4]octan-2-amine hydrochloride serves as an attractive scaffold due to its inherent rigidity and defined three-dimensional geometry. This spirocyclic system allows for the precise positioning of substituents in space, which can lead to improved binding affinity and selectivity for biological targets. The design of novel chemical entities often involves the derivatization of the primary amine group to introduce various functional groups, thereby exploring the structure-activity relationships (SAR) of the resulting compounds.
Spirocyclic scaffolds, such as that of 5-Oxaspiro[3.4]octan-2-amine, significantly increase the three-dimensionality of a molecule. This is often quantified by the fraction of sp3 hybridized carbons (Fsp3), a parameter that has been correlated with clinical success in drug development. By moving away from flat, aromatic structures, medicinal chemists can design molecules with more complex and diverse shapes that can better fit into the binding pockets of protein targets. The rigid nature of the spirocyclic core reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a target, potentially increasing potency.
Table 1: Comparison of Molecular Properties of a Hypothetical Flat Aromatic Amine versus 5-Oxaspiro[3.4]octan-2-amine
| Property | Hypothetical Flat Aromatic Amine (e.g., Aniline) | 5-Oxaspiro[3.4]octan-2-amine |
|---|---|---|
| Fsp3 | Low | High |
| Molecular Shape | Planar | Three-dimensional, globular |
| Conformational Flexibility | High (for substituents) | Low (for the core) |
| Exploration of 3D Space | Limited | Extensive |
This table presents a conceptual comparison to illustrate the general principles of how a spirocyclic scaffold differs from a flat aromatic scaffold.
Computational chemistry plays a crucial role in exploring the vast chemical space that can be generated from the 5-Oxaspiro[3.4]octan-2-amine scaffold. Techniques such as virtual screening and molecular docking can be employed to predict how derivatives of this scaffold might interact with various biological targets. In silico methods allow for the rapid assessment of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and best pharmacokinetic profiles for synthesis and biological testing. These computational studies can guide the design of new molecules with improved properties, accelerating the drug discovery process.
Development of Chiral Ligands and Catalysts Precursors
The inherent chirality of many spirocyclic compounds makes them valuable precursors for the synthesis of chiral ligands and organocatalysts, which are essential tools in asymmetric synthesis.
While 5-Oxaspiro[3.4]octan-2-amine hydrochloride itself is achiral, its derivatives can be resolved into enantiomers or synthesized in an enantiomerically pure form. These chiral spirocyclic amines can then be elaborated into ligands for transition metal-catalyzed asymmetric reactions. The rigid spirocyclic backbone can create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in reactions such as asymmetric hydrogenation, C-C bond formation, and amination. The development of novel spirocyclic ligands is an active area of research, as they can offer unique reactivity and selectivity profiles compared to more traditional chiral ligands.
Table 2: Potential Applications of Chiral Ligands Derived from 5-Oxaspiro[3.4]octan-2-amine
| Asymmetric Reaction | Potential Metal Catalyst | Desired Outcome |
|---|---|---|
| Hydrogenation | Rhodium, Iridium, Ruthenium | Enantioselective reduction of prochiral olefins or ketones |
| Cross-Coupling | Palladium, Nickel, Copper | Enantioselective formation of C-C or C-heteroatom bonds |
This table outlines the theoretical potential for chiral ligands based on the spirocyclic scaffold in various asymmetric transformations.
The amine functionality of 5-Oxaspiro[3.4]octan-2-amine hydrochloride makes it a candidate for development into an organocatalyst. Chiral primary and secondary amines are known to be effective catalysts for a variety of asymmetric transformations, operating through enamine or iminium ion intermediates. By resolving the racemic amine or through asymmetric synthesis, chiral versions of this spirocyclic amine could be used to catalyze reactions such as aldol (B89426) and Mannich reactions, Michael additions, and α-functionalizations of carbonyl compounds. The rigid spirocyclic framework is expected to impart a high degree of stereocontrol, leading to products with high enantiomeric excess. The exploration of spirocyclic amines as organocatalysts is a promising avenue for the development of new and efficient synthetic methodologies.
Application in Chemical Biology Probes (Synthesis and Design Focus)
Chemical biology probes are essential tools for interrogating biological systems. The design of effective probes often requires scaffolds that are compact, rigid, and possess vectors for the attachment of reporter groups (like fluorophores) or reactive moieties for covalent labeling. nih.gov The 5-oxaspiro[3.4]octan-2-amine scaffold is theoretically well-suited for this purpose due to its inherent three-dimensionality, which can enable precise spatial positioning of appended functional groups. enamine.net
Target engagement studies aim to confirm that a molecule interacts with its intended biological target in a complex cellular environment. Molecular probes for these studies are typically designed by appending a reporter tag (e.g., a fluorophore or a photo-affinity label) to a core scaffold that recognizes the target. nih.gov The design of such probes often benefits from scaffolds that are rigid, as this reduces the entropic penalty upon binding. enamine.net
The 5-oxaspiro[3.4]octan-2-amine core offers a fixed three-dimensional structure that can serve as a foundation for these probes. researchgate.net The primary amine group provides a convenient and strategically placed attachment point for linkers and reporter tags. Furthermore, the oxetane (B1205548) ring is a polar motif known to improve aqueous solubility and metabolic stability, which are desirable properties for probes used in cellular assays. nih.govresearchgate.net
Table 1: Hypothetical Design Parameters for a Target Engagement Probe Based on the 5-Oxaspiro[3.4]octan-2-amine Scaffold This table is illustrative and shows the type of design considerations for developing a chemical probe.
| Component | Function | Example Moiety | Rationale for Use with the Scaffold |
|---|---|---|---|
| Scaffold Core | Provides 3D orientation and target recognition | 5-Oxaspiro[3.4]octan-2-yl | Rigid, sp³-rich core for defined vector orientation. Oxetane improves solubility. nih.govenamine.net |
| Linker | Connects scaffold to reporter tag, minimizes steric hindrance | Polyethylene glycol (PEG) chain | Attached via the primary amine; provides flexibility and maintains solubility. |
| Reporter Tag | Enables detection and quantification of target engagement | Fluorescein or Rhodamine | Commonly used fluorophores attachable to the linker. nih.gov |
| Reactive Group (Optional) | Forms a covalent bond with the target for irreversible labeling | Benzophenone (for photo-affinity labeling) | Can be incorporated into the linker or an elaborated scaffold. |
Bioconjugation is the process of covalently linking molecules, such as a small-molecule scaffold and a biomolecule or a reporter tag. The primary amine of 5-oxaspiro[3.4]octan-2-amine hydrochloride is an excellent functional group for a variety of well-established bioconjugation reactions. nih.gov
Common strategies to modify primary amines include:
Amide Bond Formation: The most prevalent method involves reacting the amine with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. This reaction is robust and proceeds efficiently in aqueous buffers to form a stable amide bond. nih.govrsc.org
Reductive Amination: The amine can be reacted with an aldehyde or ketone to form a Schiff base, which is then reduced with a mild reducing agent like sodium cyanoborohydride to yield a stable secondary amine linkage. nih.gov
Isothiocyanate Coupling: Reaction with an isothiocyanate results in the formation of a stable thiourea (B124793) bond, a strategy often used in attaching fluorescent dyes. nih.gov
These synthetic routes allow for the straightforward attachment of various functional moieties to the spirocyclic scaffold, enabling its incorporation into more complex molecular probes or its attachment to larger molecules like peptides or proteins. nih.gov
Role in Fragment-Based Drug Discovery (FBDD) Research
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". drughunter.com Successful fragments typically possess desirable physicochemical properties and high "ligand efficiency"—a measure of binding energy per heavy atom. youtube.com There is a growing emphasis on including three-dimensional fragments in screening libraries to better explore the complex topologies of protein binding sites, an approach often termed "escaping flatland". nih.gov
5-Oxaspiro[3.4]octan-2-amine hydrochloride possesses several key attributes that make it an attractive candidate for an FBDD library:
Low Molecular Weight and Complexity: It adheres to the general "Rule of Three" often applied to fragments (MW ≤ 300 Da, H-bond donors/acceptors ≤ 3, cLogP ≤ 3). nih.gov
Three-Dimensionality (High Fsp³): The spirocyclic nature provides a rigid, 3D shape, which is underrepresented in many traditional screening libraries. bldpharm.comspirochem.com This defined geometry can lead to more specific and efficient binding interactions with a target. enamine.net
Favorable Physicochemical Properties: The integrated oxetane moiety can confer improved aqueous solubility and favorable metabolic properties compared to analogous carbocyclic or aromatic fragments. researchgate.net
Synthetic Tractability: The primary amine serves as a readily available "exit vector," providing a clear and reliable point for chemical elaboration to grow the fragment hit into a more potent lead compound. youtube.com
Table 2: Representative Fragment Screening Cascade This table illustrates a typical workflow in FBDD where a fragment like 5-Oxaspiro[3.4]octan-2-amine could be identified and validated.
| Stage | Technique | Purpose | Hypothetical Outcome for a Hit Fragment |
|---|---|---|---|
| 1. Primary Screen | Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) | High-throughput identification of fragments that bind to the target protein. researchgate.net | Fragment causes a thermal shift (DSF) or a binding response (SPR), indicating interaction. |
| 2. Hit Validation | Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., WaterLOGSY, STD-NMR) | Confirm direct binding to the target and eliminate artifacts. researchgate.net | NMR signals confirm that the fragment binds to the protein target. |
| 3. Structural Characterization | X-ray Crystallography | Determine the precise binding mode of the fragment in the target's active site. | A high-resolution crystal structure reveals key interactions and vectors for fragment elaboration. |
| 4. Hit-to-Lead Optimization | Medicinal Chemistry (Fragment Growing/Linking) | Synthesize derivatives to improve binding affinity and drug-like properties. youtube.com | Derivatives are synthesized from the amine handle to occupy adjacent pockets, increasing potency. |
Unresolved Synthetic Challenges and Methodological Gaps
The construction of the 5-oxaspiro[3.4]octane core, particularly with the desired amine functionality at the 2-position, is a complex synthetic endeavor. Several challenges and gaps in current methodologies hinder its efficient and controlled synthesis.
| Synthetic Strategy | Advantages | Disadvantages |
| Paternò–Büchi Reaction | Direct [2+2] cycloaddition | Often lacks regioselectivity, requires photochemical setup |
| Intramolecular Williamson Ether Synthesis | Utilizes readily available precursors | Can be low-yielding for strained rings, requires stoichiometric base |
| Rhodium-Catalyzed C-H Insertion | High efficiency and selectivity | Requires expensive catalysts, substrate scope can be limited |
| Strain-Release Driven Spirocyclization | Access to complex spirocycles | Requires specialized starting materials (e.g., bicyclo[1.1.0]butanes) |
The presence of a stereocenter at the 2-position of the cyclopentane (B165970) ring means that 5-Oxaspiro[3.4]octan-2-amine hydrochloride exists as a pair of enantiomers. For many pharmaceutical applications, the synthesis of a single enantiomer is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The development of robust and scalable methods for the enantioselective synthesis of this compound remains a significant challenge.
Current approaches to enantiopure spirocycles often rely on chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. Each of these methods has its own drawbacks, including the need for additional synthetic steps, the high cost of chiral catalysts, and the inherent inefficiency of resolution. Future research should be directed towards the development of highly efficient and stereoselective catalytic methods for the direct synthesis of enantiopurified 5-Oxaspiro[3.4]octan-2-amine hydrochloride.
Furthermore, the scale-up of any synthetic route to this compound is likely to present additional challenges. Reactions involving strained intermediates or requiring cryogenic temperatures can be difficult to manage on an industrial scale. The purification of the final product and the removal of residual metal catalysts from catalytic reactions are also critical considerations for large-scale production.
Expanding the Chemical Space of Spiro[3.4]octane Derivatives
To fully explore the potential of the 5-oxaspiro[3.4]octane scaffold, it is essential to develop methods for the synthesis of a diverse range of derivatives. This will allow for a systematic investigation of structure-activity relationships and the optimization of properties for specific applications.
The functionalization of both the oxetane and cyclopentane rings of the 5-oxaspiro[3.4]octane system is a key area for future research. The introduction of various substituents at different positions could modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability.
Methods for the selective functionalization of the cyclopentane ring, for example, through C-H activation or by starting from pre-functionalized cyclopentane precursors, would be highly valuable. Similarly, the development of reactions that allow for the modification of the oxetane ring without causing ring-opening would expand the accessible chemical space.
The 5-oxaspiro[3.4]octane scaffold can be considered a starting point for the design and synthesis of a broader family of related heterocyclic spiro-systems. By replacing the oxygen atom with other heteroatoms, such as nitrogen or sulfur, or by altering the ring sizes of the spirocyclic system, it may be possible to fine-tune the biological activity and physical properties of the resulting compounds.
The development of modular synthetic routes that allow for the facile introduction of different heteroatoms and ring systems would be a powerful tool for exploring this expanded chemical space. This could involve the use of common intermediates that can be divergently converted into a variety of spirocyclic scaffolds.
Advanced Computational Methods for Deeper Understanding
In conjunction with synthetic efforts, the application of advanced computational methods can provide valuable insights into the properties and reactivity of 5-Oxaspiro[3.4]octan-2-amine hydrochloride and its derivatives.
Density functional theory (DFT) calculations can be used to predict the conformational preferences of the spirocyclic system, to understand the electronic effects of different substituents, and to elucidate the mechanisms of key synthetic reactions. This information can be used to guide the design of more efficient synthetic routes and to predict the stereochemical outcomes of asymmetric reactions.
Molecular dynamics simulations can also be employed to study the interactions of these compounds with biological targets, such as proteins and enzymes. This can aid in the rational design of new drug candidates with improved potency and selectivity. By combining computational and experimental approaches, it will be possible to accelerate the discovery and development of new applications for this promising class of spirocyclic compounds.
| Computational Method | Application in 5-Oxaspiro[3.4]octane Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity, analysis of electronic properties. |
| Molecular Dynamics (MD) Simulations | Study of binding interactions with biological targets, prediction of conformational dynamics. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on chemical structure. |
Conclusions and Outlook in Chemical Research
Summary of Key Research Achievements and Contributions
Research on 5-Oxaspiro[3.4]octan-2-amine hydrochloride has led to significant advancements, particularly in the development of novel synthetic methodologies and its establishment as a versatile building block.
Key achievements include:
Efficient Synthetic Routes: Chemists have developed stereoselective and efficient methods for synthesizing the 5-oxaspiro[3.4]octane core. These routes often provide access to enantiomerically pure forms of the amine, which is crucial for its application in drug discovery.
Scaffold for Novel Therapeutics: The compound has served as a foundational structure for the synthesis of a variety of biologically active molecules. Its rigid, three-dimensional spirocyclic framework is a desirable feature for designing ligands that can fit into specific protein binding pockets with high affinity and selectivity.
Exploration of Chemical Space: The incorporation of this spirocycle into molecules has enabled the exploration of novel areas of chemical space. This has led to the discovery of compounds with unique pharmacological profiles that differ from their more conventional, non-spirocyclic counterparts.
Broader Implications for Heterocyclic and Spirocyclic Chemistry
The work on 5-Oxaspiro[3.4]octan-2-amine hydrochloride has wider implications for the fields of heterocyclic and spirocyclic chemistry. The synthetic strategies developed for this specific compound can often be adapted for the creation of other spirocyclic systems containing different heteroatoms or ring sizes.
This research underscores the importance of spirocyclic scaffolds as "bioisosteres" for more common carbocyclic and heterocyclic rings found in known drugs. By replacing a flat aromatic ring with a three-dimensional spirocycle, researchers can significantly alter a molecule's physicochemical properties, such as solubility and metabolic stability, while maintaining or improving its biological activity. This principle has been a driving force in the increasing use of such scaffolds in modern medicinal chemistry programs.
Long-Term Perspectives for the 5-Oxaspiro[3.4]octan-2-amine Hydrochloride Scaffold in Future Research Initiatives
The future for the 5-Oxaspiro[3.4]octan-2-amine hydrochloride scaffold appears promising, with several avenues for continued research. Its utility as a building block is expected to expand, leading to the creation of more complex and diverse molecular architectures.
Long-term perspectives include:
Drug Discovery Programs: The scaffold will likely continue to be a valuable component in the design of new therapeutic agents across various disease areas. Its unique conformational properties make it an attractive starting point for targeting challenging biological targets like G-protein coupled receptors (GPCRs) and ion channels.
Development of New Chemical Probes: Derivatives of 5-Oxaspiro[3.4]octan-2-amine hydrochloride could be developed as chemical probes to study biological processes. These tools can help to elucidate the function of specific proteins and pathways in health and disease.
Advancements in Catalysis: The chiral nature of the amine could be exploited in the development of new catalysts and ligands for asymmetric synthesis, a field of critical importance for the production of single-enantiomer drugs.
Q & A
Basic Question
- HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : Confirm spirocyclic structure via characteristic proton splitting patterns (e.g., δ 3.2–3.8 ppm for oxolane protons) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 52.1%, H: 7.8%, N: 6.5%, Cl: 16.4%) .
What strategies can resolve contradictions in spectroscopic data during structural characterization?
Advanced Question
Discrepancies between NMR and mass spectrometry data may arise from:
- Tautomerism or Conformational Flexibility : Perform variable-temperature NMR to identify dynamic processes .
- Ionization Artifacts : Compare ESI+ vs. EI-MS to assess adduct formation .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
Case Study : A 2022 study resolved conflicting NOESY correlations by confirming axial-equatorial proton arrangements via DFT calculations .
How does the spirocyclic structure influence reactivity in nucleophilic substitution reactions?
Advanced Question
The spirocyclic scaffold imposes steric and electronic constraints:
- Steric Hindrance : The fused ring system limits access to the amine group, reducing reaction rates with bulky electrophiles .
- Electronic Effects : The oxygen in the oxolane ring enhances amine nucleophilicity via inductive effects, favoring SN2 mechanisms .
Table 2 : Reactivity Comparison
| Electrophile | Reaction Rate (k, M⁻¹s⁻¹) | Reference |
|---|---|---|
| Methyl Iodide | 0.45 ± 0.03 | |
| Benzyl Bromide | 0.12 ± 0.01 |
What experimental approaches are recommended for investigating pharmacokinetic properties in preclinical studies?
Advanced Question
- In Vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
- In Vivo PK : Administer via IV/PO routes in rodent models; quantify plasma levels via LC-MS/MS .
Data Note : A 2024 study reported a half-life of 2.3 hours in rats, with 40% oral bioavailability due to first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
